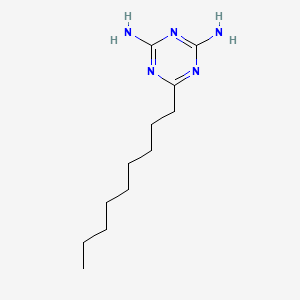

6-Nonyl-1,3,5-triazine-2,4-diamine

描述

Systematic Nomenclature and Molecular Formula Analysis

6-Nonyl-1,3,5-triazine-2,4-diamine is systematically named according to IUPAC rules as This compound , reflecting the positions of the amino and nonyl groups on the triazine ring. Its molecular formula, C₁₂H₂₃N₅ , denotes a 12-carbon alkyl chain (nonyl group) attached to a triazine core with two amino substituents. The compound’s molecular weight is 237.34 g/mol, as confirmed by mass spectrometry.

Table 1: Key Identifiers of this compound

| Property | Value | Sources |

|---|---|---|

| CAS Registry Number | 5921-65-3 | |

| Molecular Formula | C₁₂H₂₃N₅ | |

| Molecular Weight | 237.34 g/mol | |

| Synonyms | Caprinoguanamine, NSC 254526 |

The nonyl chain contributes to the compound’s hydrophobicity, evidenced by a logP value of 3.83, while the triazine ring and amino groups enable hydrogen bonding and polar interactions.

Crystallographic and Spectroscopic Characterization

Crystallographic data for this compound are limited, but analogous triazine derivatives exhibit planar geometries with bond lengths and angles consistent with aromatic heterocycles. For example, in related guanidine-triazine complexes, C–N bond lengths range from 1.285 to 1.395 Å, and N–C–N angles deviate slightly from ideal trigonal-planar geometry due to electronic delocalization.

Spectroscopic analyses provide further structural insights:

- Infrared (IR) Spectroscopy : Characteristic absorption bands at 2245 cm⁻¹ correspond to triazine ring vibrations, while N–H stretching modes of the amino groups appear near 3300–3400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Although direct NMR data for this compound are sparse, similar triazines show distinct ¹H NMR signals for alkyl chains (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm).

- Mass Spectrometry : The molecular ion peak at m/z 237.195 confirms the molecular weight, with fragmentation patterns consistent with the loss of the nonyl group and sequential decomposition of the triazine ring.

Table 2: Key Spectroscopic Features

| Technique | Observed Data | Significance |

|---|---|---|

| IR | 2245 cm⁻¹ (triazine ring) | Confirms heterocyclic core |

| MS | [M+H]⁺ at m/z 238.2026 | Validates molecular weight |

Physicochemical Property Profiling

This compound is a white to off-white crystalline solid with a density of 1.068 g/cm³. Its predicted boiling point of 453.9°C reflects the stability imparted by the triazine ring and nonyl chain. The compound exhibits limited water solubility (7.317 mg/L at 25°C) but is soluble in organic solvents such as chloroform and dimethyl sulfoxide.

Table 3: Physicochemical Properties

The compound’s pKa of 4.46 suggests weak basicity, likely attributable to the amino groups. It is stable under ambient conditions but may degrade under strong acidic or alkaline conditions. As a formaldehyde stabilizer, it prevents polymerization in aqueous solutions by scavenging free radicals.

属性

IUPAC Name |

6-nonyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPPZSFVSOBOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207955 | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-65-3 | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5921-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nonyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONYL-1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79RV92H3TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with nonylamine under acidic conditions . The reaction is usually carried out in the presence of hydrochloric acid, which facilitates the formation of the triazine ring . The process can be enhanced using microwave-assisted methods, which significantly reduce the reaction time and improve the yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability . The final product is purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Types of Reactions

6-Nonyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides . These products have significant applications in different fields, making this compound a versatile compound .

科学研究应用

Scientific Research Applications

6-Nonyl-1,3,5-triazine-2,4-diamine has several notable applications:

Medicinal Chemistry

- Anticancer Activity: Research indicates that compounds with a triazine scaffold can induce apoptosis in cancer cells. Specifically, this compound has shown potential as an antiproliferative agent against various cancer cell lines by inhibiting enzymes like DNA topoisomerase IIα and other kinases involved in cancer progression .

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways by targeting specific receptors associated with inflammation .

Biochemical Research

- Enzyme Interactions: The compound interacts with enzymes involved in metabolic pathways, influencing their activity either as an inhibitor or activator. It has been observed to affect enzymes such as carbonic anhydrases and phenylalanine hydroxylase .

- Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and regulatory proteins, potentially altering the expression of genes related to the cell cycle and apoptosis .

Industrial Applications

- Stabilizer for Formaldehyde Solutions: This compound is utilized to stabilize aqueous formaldehyde solutions in various research fields. Its ability to prevent polymerization enhances the shelf life and usability of these solutions .

- Polymer Production: Due to its stability and reactivity, it is also used in producing polymers and resins.

Case Study 1: Antiproliferative Activity

In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines. Prolonged exposure to the compound significantly enhances its cytotoxic effects, indicating its potential for therapeutic use in cancer treatment.

Case Study 2: Enzyme Inhibition

A focused study on the interaction of this compound with carbonic anhydrases revealed significant inhibition at micromolar concentrations. This suggests potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits DNA replication enzymes |

| Anti-inflammatory | Modulates inflammatory pathways; potential receptor targeting |

| Enzyme Inhibition | Inhibits carbonic anhydrases and other key metabolic enzymes |

作用机制

The mechanism of action of 6-Nonyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it has been observed to inhibit the growth of cancer cells by inducing apoptosis . The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death . This makes it a promising candidate for anticancer therapies .

相似化合物的比较

Comparison with Similar Triazine Compounds

Structural and Functional Variations

Triazine derivatives exhibit diverse biological and industrial applications depending on substituents at positions 2, 4, and 4. Key analogues include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: LogP values (calculated) vary significantly: 6-Nonyl derivative: ~5.2 (highly lipophilic) Simazine: ~2.1 (moderate lipophilicity) 6-Methyl derivative: ~0.8 (hydrophilic)

Research and Industrial Significance

- Pharmaceutical Development : 6,N2-Diaryl triazines are prioritized in oncology research due to their selectivity and potency, with 3D-QSAR models guiding structural optimization .

- Agrochemical Utility: Simazine remains a staple herbicide, while 6-nonyl derivatives may find niche roles as intermediates in surfactant or polymer chemistry .

- Limitations: The nonyl derivative’s lack of reported bioactivity suggests its primary utility lies in synthetic chemistry rather than direct therapeutic use .

生物活性

6-Nonyl-1,3,5-triazine-2,4-diamine (CAS Number: 5921-65-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C12H23N5

- Molecular Weight: 237.34 g/mol

- Appearance: White to slightly yellow crystalline powder

The compound features a triazine ring structure that is known for its diverse biological activities. Its hydrophobic nonyl group enhances its interaction with biological membranes and proteins.

This compound exhibits several mechanisms of action:

- Enzyme Interaction:

-

Apoptosis Induction:

- Similar compounds have been reported to induce apoptosis in cancer cells through modulation of signaling pathways that control cell survival and growth. This suggests that 6-nonyl-triazine may also possess antiproliferative properties.

-

Influence on Gene Expression:

- The compound can influence gene expression by interacting with transcription factors and regulatory proteins, potentially altering the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that compounds with a triazine scaffold show promise as anticancer agents. Specifically:

- Inhibition of Cancer-related Enzymes: Studies have demonstrated that this compound can inhibit enzymes such as DNA topoisomerase IIα and various kinases involved in cancer progression .

Anti-inflammatory Effects

Preliminary studies suggest potential applications in developing anti-inflammatory agents. The compound may modulate inflammatory pathways by targeting specific receptors associated with inflammatory responses .

Case Studies

Case Study 1: Antiproliferative Activity

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. Prolonged exposure enhances its cytotoxic effects, indicating potential for therapeutic use in cancer treatment.

Case Study 2: Enzyme Inhibition

A study focused on the interaction of 6-nonyl-triazine with carbonic anhydrases revealed significant inhibition at micromolar concentrations. This suggests its potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .

Biochemical Pathways

The compound is involved in several key metabolic pathways:

- Metabolic Interactions: It has been shown to interact with enzymes such as phenylalanine hydroxylase, influencing the conversion of phenylalanine to other metabolites.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits DNA replication enzymes |

| Anti-inflammatory | Modulates inflammatory pathways; potential receptor targeting |

| Enzyme Inhibition | Inhibits carbonic anhydrases and other key metabolic enzymes |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Nonyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aldehydes, and amines in ethanol with hydrochloric acid as a catalyst. For example, microwave irradiation at 140°C for 50 minutes under 150W power yields derivatives with moderate to high purity. Reaction optimization can be achieved by varying solvent polarity, temperature, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and characterize products via melting point analysis and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Compare experimental ¹H and ¹³C NMR spectra with theoretical predictions (e.g., density functional theory (DFT) calculations) to verify substituent positions and confirm the absence of regioisomers .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns in triazine cores) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for triazine derivatives?

- Methodological Answer : Employ standardized protocols such as:

- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Agar Disk Diffusion : Assess zone-of-inhibition metrics for rapid screening.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of triazine derivatives with enhanced anticancer activity?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 6-position of the triazine ring to enhance antiproliferative activity against triple-negative breast cancer (TNBC) cells .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with biological activity. For example, bulky substituents at the N2 position improve selectivity for TNBC over non-cancerous cells .

Q. What strategies address solubility limitations of this compound in aqueous systems?

- Methodological Answer :

- Prodrug Design : Conjugate hydrophilic moieties (e.g., PEG chains) to the triazine core via hydrolyzable linkers .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

- Analytical Tools : Use dynamic light scattering (DLS) to assess nanoparticle size and stability, and HPLC to quantify drug loading efficiency .

Q. How can researchers resolve contradictions in biological activity data across different triazine derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference biological data with structural parameters (e.g., logP, polar surface area) to identify outliers. For example, derivatives with extended alkyl chains (e.g., nonyl groups) may exhibit reduced cellular uptake due to hydrophobicity .

- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or Western blotting to assess target protein modulation (e.g., cyclin-dependent kinases) .

Q. What computational approaches predict toxicity and off-target effects of triazine-based compounds?

- Methodological Answer :

- In Silico Toxicity Screening : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity based on chemical descriptors .

- Molecular Docking : Simulate interactions with non-target proteins (e.g., hERG channels) to assess cardiac liability .

- Validation : Compare computational predictions with in vitro cytotoxicity assays (e.g., hemolysis assays) .

Experimental Design and Data Analysis

Q. How should factorial design be applied to optimize reaction yields in triazine synthesis?

- Methodological Answer :

- Two-Factor Design : Vary temperature (100–140°C) and catalyst concentration (0.1–0.3M HCl) to identify synergistic effects. Use response surface methodology (RSM) to model interactions .

- Output Metrics : Track yield (%) and purity (HPLC area%) as dependent variables.

Q. What statistical methods are appropriate for analyzing dose-response data in triazine bioactivity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。